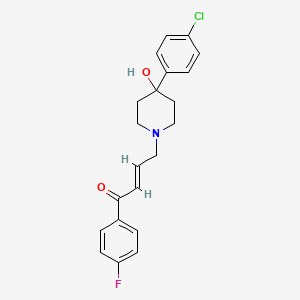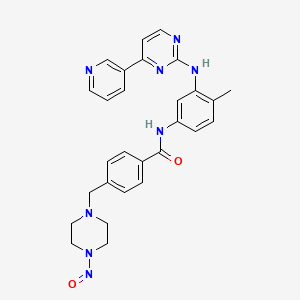
N-Desmethyl N-Nitroso Imatinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desmethyl N-Nitroso Imatinib is a derivative of Imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST). This compound is a metabolite of Imatinib, formed through metabolic processes involving demethylation and nitrosation. It retains some of the biological activity of its parent compound, making it a subject of interest in pharmacological and biochemical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl N-Nitroso Imatinib typically involves the demethylation of Imatinib followed by nitrosation. The demethylation process can be achieved using various demethylating agents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-Desmethyl N-Nitroso Imatinib can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could lead to the formation of amines .
科学研究应用
N-Desmethyl N-Nitroso Imatinib has several scientific research applications:
Chemistry: Used as a model compound to study the effects of demethylation and nitrosation on the biological activity of Imatinib.
Biology: Investigated for its interactions with various biological targets, including proteins and enzymes.
Medicine: Explored for its potential therapeutic effects and as a tool to understand the metabolism and pharmacokinetics of Imatinib.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用机制
N-Desmethyl N-Nitroso Imatinib exerts its effects by inhibiting tyrosine kinases, similar to its parent compound Imatinib. It binds to the ATP-binding site of the BCR-ABL tyrosine kinase, preventing the phosphorylation of downstream targets and thereby inhibiting cell proliferation. The compound also interacts with other molecular targets, including c-KIT and PDGF receptors, contributing to its broad-spectrum activity .
相似化合物的比较
Similar Compounds
Imatinib: The parent compound, widely used in the treatment of CML and GIST.
N-Desmethyl Imatinib: A primary metabolite of Imatinib with similar biological activity.
Nilotinib: A second-generation tyrosine kinase inhibitor with a different binding profile.
Dasatinib: Another second-generation inhibitor with broader activity against multiple tyrosine kinases
Uniqueness
N-Desmethyl N-Nitroso Imatinib is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Its nitroso group may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C28H28N8O2 |
|---|---|
分子量 |
508.6 g/mol |
IUPAC 名称 |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(4-nitrosopiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C28H28N8O2/c1-20-4-9-24(17-26(20)33-28-30-12-10-25(32-28)23-3-2-11-29-18-23)31-27(37)22-7-5-21(6-8-22)19-35-13-15-36(34-38)16-14-35/h2-12,17-18H,13-16,19H2,1H3,(H,31,37)(H,30,32,33) |
InChI 键 |
VLMTWVXKQVBYLS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)N=O)NC4=NC=CC(=N4)C5=CN=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


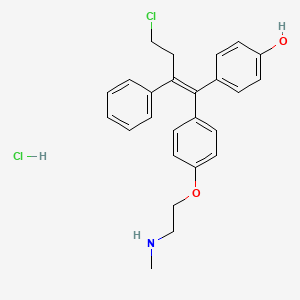
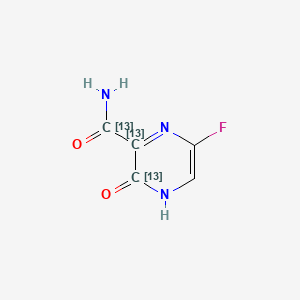

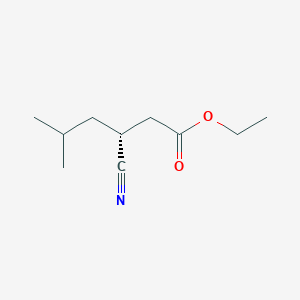
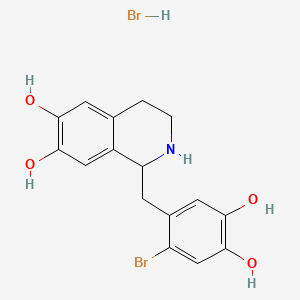
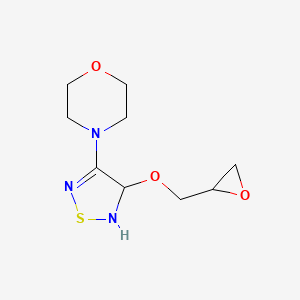
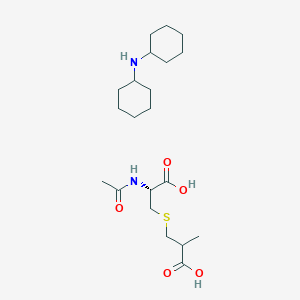
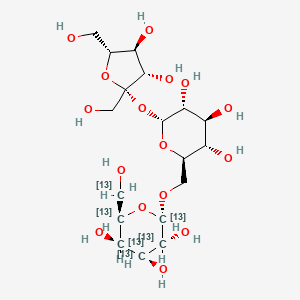
![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)

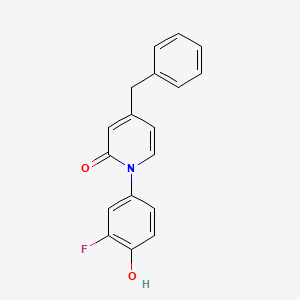

![(S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13843251.png)
